(R)-2-Aminopentan-1-ol hydrochloride
Overview
Description
®-2-Aminopentan-1-ol hydrochloride is a chiral amine compound with the molecular formula C5H14ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminopentan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-2-Aminopentan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Aminopentan-1-ol hydrochloride may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ®-2-Aminopentan-1-one or ®-2-Aminopentanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
®-2-Aminopentan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Aminopentan-1-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The compound’s chiral nature allows it to selectively bind to specific molecular targets, thereby modulating their activity. For example, it can act as a ligand for certain enzymes, altering their catalytic properties and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminopentan-1-ol hydrochloride: The enantiomer of ®-2-Aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities due to its opposite chirality.
2-Amino-1-butanol hydrochloride: A shorter-chain analog with similar chemical reactivity but different physical properties.
2-Amino-2-methyl-1-propanol hydrochloride: A branched-chain analog with distinct steric and electronic effects.
Uniqueness
®-2-Aminopentan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Additionally, its versatility in undergoing various chemical reactions enhances its utility in diverse research and industrial applications.
Properties
IUPAC Name |
(2R)-2-aminopentan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOPGOUAQOFPMZ-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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